

(R)-DM-Segphos: A Technical Guide to Structure, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-DM-Segphos

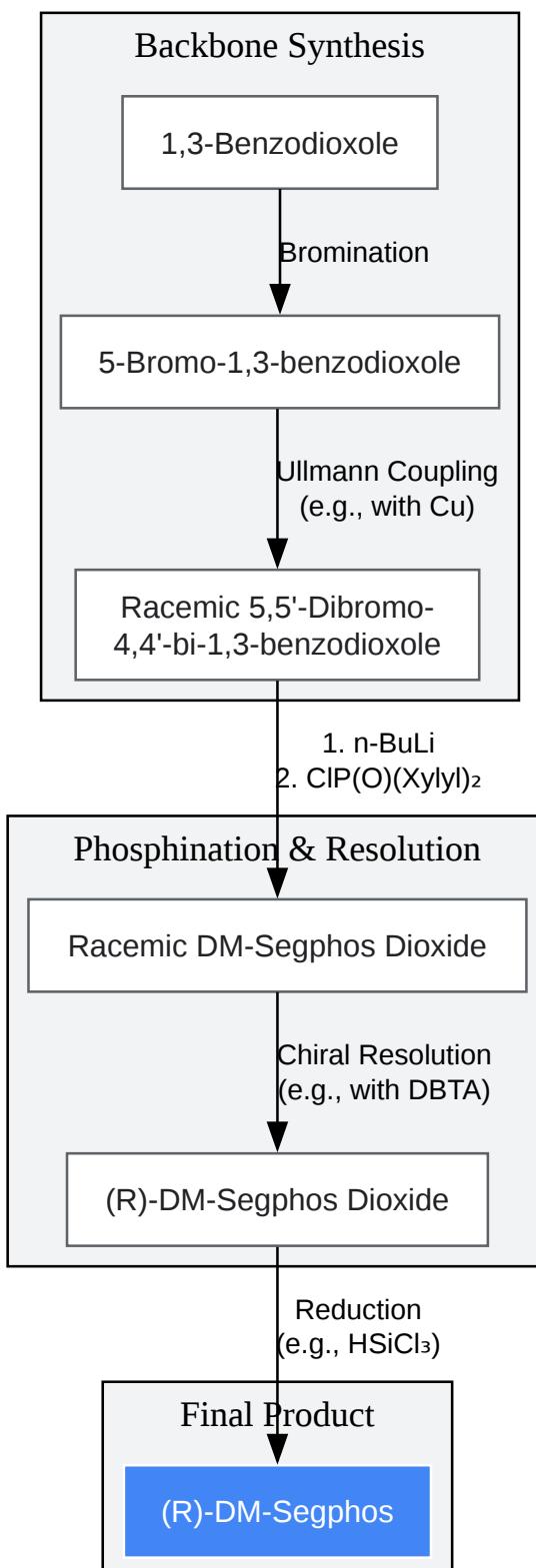
Cat. No.: B1354087

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **(R)-DM-Segphos**, a privileged chiral phosphine ligand utilized extensively in asymmetric catalysis. It details the ligand's core structure, physicochemical properties, and a representative synthetic pathway. Furthermore, this guide summarizes its application in various catalytic systems, presenting key performance data in structured tables. Detailed experimental protocols, where publicly available, and process diagrams are included to support researchers, scientists, and professionals in drug development and fine chemical synthesis.

Structure and Physicochemical Properties

(R)-DM-Segphos, systematically named (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a member of the Segphos family of ligands developed by Takasago International Corporation.^{[1][2]} Its structure is characterized by a C₂-symmetric, atropisomeric 4,4'-bi-1,3-benzodioxole backbone. This backbone enforces a rigid chiral environment, and its relatively narrow dihedral angle compared to ligands like BINAP is believed to contribute to higher enantioselectivity and catalytic activity in many reactions.^[1] The phosphorus atoms are substituted with bulky, electron-rich 3,5-dimethylphenyl (xylyl) groups, which further tune the steric and electronic properties of the metal center it coordinates to.^[1]


Property	Value
Chemical Formula	C ₄₆ H ₄₄ O ₄ P ₂
Molecular Weight	722.79 g/mol
CAS Number	850253-53-1
Appearance	Off-white to pale yellow powder
Melting Point	256-261 °C
Optical Activity	[α] ²⁰ /D +60 (c = 0.1 in chloroform)

Synthesis of (R)-DM-Segphos

The synthesis of **(R)-DM-Segphos** is a multi-step process that begins with the construction of the chiral biaryl backbone, followed by the introduction of the phosphine moieties. While a specific, detailed experimental protocol for **(R)-DM-Segphos** is not readily available in publicly accessible literature, a general and representative synthetic route can be constructed based on established methods for analogous biaryl diphosphine ligands. The key steps involve an Ullmann coupling to form the backbone, followed by phosphination, optical resolution, and final reduction.

Generalized Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **(R)-DM-Segphos**, starting from 1,3-benzodioxole.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. Fine Chemicals | Takasago International Corporation [takasago.com]
- To cite this document: BenchChem. [(R)-DM-Segphos: A Technical Guide to Structure, Synthesis, and Catalytic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354087#r-dm-segphos-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com